- Method for peptide synthesis by peptide coupling of amino acids or peptides trioctadecyloxybenzyl or didocosyloxybenzy ester and deprotection in presence of amine scavengers, World Intellectual Property Organization, , ,
Cas no 91917-63-4 (Atrial natriureticpeptide-28 (human reduced) (9CI))

91917-63-4 structure
Nome do Produto:Atrial natriureticpeptide-28 (human reduced) (9CI)
Atrial natriureticpeptide-28 (human reduced) (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Atrial natriureticpeptide-28 (human reduced) (9CI)
- Atrial Natriuretic Peptide human
- A-ANF(1-28), HUMAN
- Atrial natriuretic factor (1-28) (human, porcine)
- hANF
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-MET-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR(DISULFIDE BRIDGE:CYS7-CYS23)
- -ANF (1-28), human
- ANP 1-28, HUMAN
- Atriopeptin-33(rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine-
- 16: PN: WO0071576 SEQID: 16 unclaimed sequence
- 1: PN: WO0185945 SEQID: 1unclaimed sequence
- 294: PN: WO0069900 SEQID: 476 unclaimed sequence
- 2: PN:GB2403533 SEQID: 2 claimed sequence
- 313: PN:WO0069900 SEQID: 495 unclaimed sequence
- 3: PN:CN1278007 SEQID: 5 unclaimed sequence
- 5-32-Urodilatin(human)
- 59: PN: US6033884 SEQID: 53 unclaimed protein
- 99-126-natriuretic hormone peptide (human)
- Atriopeptin-28 (Canis familiaris reduced)
- Atrial natriuretic peptide-28 (Canis familiaris)
- alpha-Atriopeptin (human reduced)
- 13: PN: WO2004089280 SEQID: 13 unclaimed sequence
- 13: PN: WO2005103087 SEQID:16 unclaimed sequence
- 140: PN: WO2008058016 SEQID: 141 claimed protein
- 15:PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15unclaimed protein
- 18: PN:WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimedsequence
- 19: PN: WO2007034498 SEQID: 18 unclaimed sequence
- 1: PN: DE19942230SEQID: 6 claimed protein
- 1: PN: US20030069186 SEQID: 5 unclaimed sequence
- 1:PN: US20090163421 SEQID: 1 unclaimed sequence
- 2145: PN: WO03060071 SEQID: 2207 unclaimed
- 21: PN:WO2004045592 SEQID: 20 unclaimed sequence
- 220: PN: US20060293232 PAGE: 14unclaimed sequence
- 2: PN: WO02074234 FIGURE: 3B claimedprotein
- 301: PN: US20080004206 SEQID: 302 unclaimed protein
- 38: PN: WO2005003296 SEQID: 309unclaimed sequence
- 393: PN: US20090175821 SEQID: 476 claimed protein
- 3: PN: US20080194481 SEQID: 302 claimedprotein
- 439: PN: US20080312157 SEQID: 456 unclaimed sequence
- 4: PN:US20080214437 SEQID: 4 claimed protein
- 4: PN: WO2009073527 SEQID: 4 claimedprotein
- 4: PN: WO2009142307 SEQID: 100 claimed protein
- 5: PN: WO2007035600SEQID: 3 unclaimed sequence
- 604: PN: WO2009058322 SEQID: 302 claimed sequence
- 78: PN: WO03099862 PAGE: 45 unclaimed protein
- 7: PN: US20060183154 SEQID: 7claimed sequence
- 95: PN: WO2007047504 SEQID: 179 unclaimed sequence
- 9: PN: US20010027181 SEQID: 1unclaimed protein
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-L-cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine (ACI)
- L
- Atrial natriuretic peptide-28 (human reduced) (9CI)
- Atriopeptin-33 (rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine- (ZCI)
- 11: PN: WO2010128071 SEQID: 8 unclaimed protein
- 13: PN: WO2005103087 SEQID: 16 unclaimed sequence
- 147: PN: WO2019106193 SEQID: 147 claimed protein
- 15: PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15 unclaimed protein
- 16: PN: WO2010129655 SEQID: 7 unclaimed protein
- 16: PN: WO2011075471 SEQID: 1 unclaimed protein
- 171: PN: WO2023086949 SEQID: 172 claimed sequence
- 17: PN: WO2011084808 SEQID: 18 claimed protein
- 18: PN: WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimed sequence
- 1: PN: CN107828819 SEQID: 1 claimed protein
- 1: PN: DE19942230 SEQID: 6 claimed protein
- 1: PN: JP2011207867 SEQID: 1 claimed protein
- 1: PN: US20090163421 SEQID: 1 unclaimed sequence
- 1: PN: US20120164142 SEQID: 1 unclaimed sequence
- 1: PN: US20140179605 SEQID: 1 claimed sequence
- 1: PN: US20200017567 SEQID: 1 claimed protein
- 1: PN: WO0185945 SEQID: 1 unclaimed sequence
- 1: PN: WO2010033207 SEQID: 1 claimed protein
- 1: PN: WO2010078325 SEQID: 1 claimed protein
- 1: PN: WO2011038061 SEQID: 1 unclaimed protein
- 1: PN: WO2011038066 SEQID: 1 unclaimed protein
- 1: PN: WO2012118042 SEQID: 1 claimed protein
- 1: PN: WO2013027680 SEQID: 1 claimed protein
- 1: PN: WO2013058833 SEQID: 1 unclaimed sequence
- 1: PN: WO2013059491 SEQID: 1 unclaimed protein
- 1: PN: WO2018175534 SEQID: 1 claimed protein
- 1: PN: WO2019133245 PAGE: 19 claimed sequence
- 1: PN: WO2020141157 SEQID: 1 claimed protein
- 208: PN: US20100291033 SEQID: 302 unclaimed protein
- 208: PN: US20110002888 SEQID: 302 unclaimed protein
- 21: PN: WO2004045592 SEQID: 20 unclaimed sequence
- 21: PN: WO2013163162 SEQID: 21 unclaimed protein
- 220: PN: US20060293232 PAGE: 14 unclaimed sequence
- 221: PN: WO2010091122 SEQID: 1729 claimed protein
- 239: PN: WO2010033220 SEQID: 1 unclaimed protein
- 23: PN: EP3553081 SEQID: 23 claimed protein
- 23: PN: EP3553082 SEQID: 23 claimed protein
- 23: PN: WO2011024973 FIGURE: 1 claimed sequence
- 23: PN: WO2019197470 SEQID: 23 claimed protein
- Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
- Alternative Name: Atrial Natriuretic Peptide (1-28) (human, porcine)
- 91917-63-4
- DTXSID70583193
- Atrial Natriuretic Peptide human, >=97% (HPLC)
-
- MDL: MFCD00076226
- Inchi: 1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
- Chave InChI: KGZJRXKGJRJKCB-MPVJKSABSA-N
- SMILES: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO)CC1C=CC=CC=1)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 3078.44000
- Massa monoisotópica: 3080.4603454g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 55
- Contagem de aceitadores de ligações de hidrogénio: 48
- Contagem de Átomos Pesados: 214
- Contagem de Ligações Rotativas: 109
- Complexidade: 6900
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 24
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -15.9
- Carga de Superfície: 0
- Contagem de Tautomeros: 1001
- Superfície polar topológica: 1430Ų
Propriedades Experimentais
- Densidade: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 1479.28000
- LogP: -2.10540
Atrial natriureticpeptide-28 (human reduced) (9CI) Informações de segurança
- WGK Alemanha:3
- Condição de armazenamento:−20°C
Atrial natriureticpeptide-28 (human reduced) (9CI) Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
LKT Labs | A5225-1 mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 1mg |
$682.30 | 2023-07-11 | |
Biosynth | PAF-4135-S-0.1 mg |
ANP (Human, 1-28) |
91917-63-4 | 0.1 mg |
$161.70 | 2023-01-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GE662-1mg |
Atrial Natriuretic Peptide human |
91917-63-4 | ≥97% (HPLC) | 1mg |
¥1399.0 | 2022-02-28 | |
1PlusChem | 1P00GTEN-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 2.5mg |
$248.00 | 2025-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213748A-10mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 10mg |
¥6303.0 | 2024-07-20 | ||
Aaron | AR00GTMZ-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | 97% | 2.5mg |
$219.00 | 2025-01-24 | |
1PlusChem | 1P00GTEN-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97%(HPLC) | 5mg |
$903.00 | 2025-02-27 | |
A2B Chem LLC | AH83807-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 5mg |
$1485.00 | 2024-07-18 | |
LKT Labs | A5225-2.5mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 2.5mg |
$1261.70 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213748A-5mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 5mg |
¥3893.0 | 2024-07-20 |
Atrial natriureticpeptide-28 (human reduced) (9CI) Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , 1,2-Ethanedithiol , Triisopropylsilane Solvents: Water ; 4 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
Referência
- Process for preparation of carperitide acetate, China, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Tris(2-carboxyethyl)phosphine , 4-Mercaptophenylacetic acid Solvents: Water ; 3 h, pH 7.3, 37 °C
1.2 < 24 h, pH 6.4, rt
1.2 < 24 h, pH 6.4, rt
Referência
- N-Sulfanylethylanilide Peptide as a Crypto-Thioester PeptideChemBioChem, 2011, 12(12), 1840-1844,
Atrial natriureticpeptide-28 (human reduced) (9CI) Raw materials
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-3-mercaptopropanoyl-L-leucinamide
- Fmoc-Cys(Trt)-OH
- Fmoc-Ile-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Fmoc-Arg(Pbf)-OH
- Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-tert-buthyl-L-asparagine
- (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-γ-oxo-δ,δ-diphenylbenzenepentanoic acid
- Fmoc-Gly-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Met-OH
- L-Cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-4-[(2-mercaptoethyl)amino]benzoyl-L-leucinamide
- L-Cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine
- Fmoc-Ala-OH
- Fmoc-L-Leu-OH
- Fmoc-Phe-OH
Atrial natriureticpeptide-28 (human reduced) (9CI) Preparation Products
Atrial natriureticpeptide-28 (human reduced) (9CI) Literatura Relacionada
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
3. Back matter
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel
